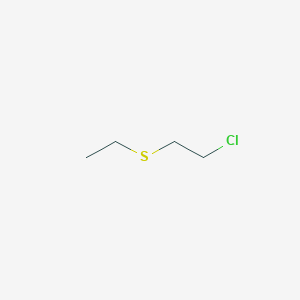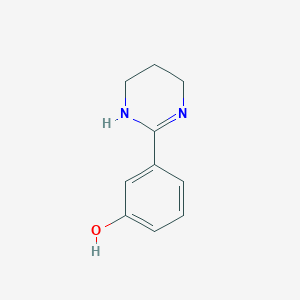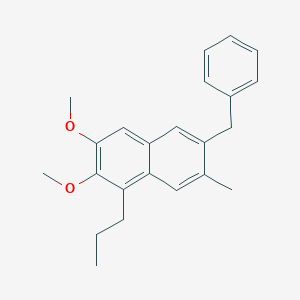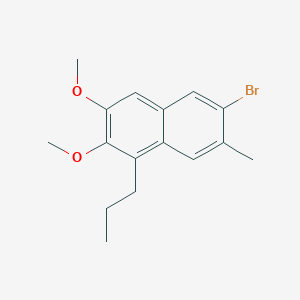
Ethyl 2-(2-chlorophenyl)acetate
Descripción general
Descripción
Ethyl 2-(2-chlorophenyl)acetate is a chemical compound with the linear formula C16H15ClO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of Ethyl 2-(2-chlorophenyl)acetate involves a reaction with sulfuric acid under reflux conditions . The starting material, 2-(2-chlorophenyl)acetic acid, is mixed with ethanol and treated with sulfuric acid. The mixture is then refluxed overnight .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(2-chlorophenyl)acetate has been analyzed using single crystal X-ray structure analysis . The molecular geometries are the same in I and II, and the same bifurcated O-H⋯O hydrogen bonds (involving hydroxyl and ester C=O groups) exist between the adjacent molecules .
Chemical Reactions Analysis
Ethyl 2-(2-chlorophenyl)acetate can be used to synthesize ketosplitomicin derivative and ethyl 6-(2-chlorophenyl)-2,2-dimethyl-4-oxo-2,3-dihydro-4H pyran-5-carboxylate . It can also undergo reactions such as cerium ammonium nitrate-mediated oxidative coupling and hydrosilylation .
Physical And Chemical Properties Analysis
Ethyl 2-(2-chlorophenyl)acetate has a molecular weight of 198.65 g/mol . It has a refractive index of n20/D 1.515 (lit.) and a density of 1.157 g/mL at 25 °C (lit.) .
Aplicaciones Científicas De Investigación
Chemical Synthesis
“Ethyl 2-(2-chlorophenyl)acetate” is used as a reactant in various chemical synthesis processes . It’s a versatile compound that can participate in a variety of reactions due to the presence of both the ester group and the chlorophenyl group.
Preparation of Diaryl-Substituted Pyrazoles
This compound has been used in the preparation of diaryl-substituted pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring. They have various applications in medicinal chemistry due to their biological activities.
Preparation of Potent CCR2 Receptor Antagonists
“Ethyl 2-(2-chlorophenyl)acetate” has been used in the preparation of potent CCR2 (C-C chemokine receptor type 2) receptor antagonists . CCR2 is a protein on the surface of certain cells, and it plays a crucial role in the body’s inflammatory response. Antagonists of this receptor can help in the treatment of diseases related to inflammation.
Preparation of Potential Herbicidal Agents
It has also been used in the preparation of potential herbicidal agents . Herbicides are substances used to control unwanted plants, and the development of new herbicidal agents is an important area of agricultural research.
Pharmaceutical Research
“Ethyl 2-(2-chlorophenyl)acetate” has been used in pharmaceutical research, particularly in the synthesis of compounds with anti-cancer activity . The development of new anti-cancer drugs is a critical area of medical research, and this compound could potentially contribute to advancements in this field.
Safety and Hazards
Direcciones Futuras
Indole derivatives, such as Ethyl 2-(2-chlorophenyl)acetate, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are found in various natural products, drug molecules, vitamins, and materials, and their biological activities and physical properties can be improved by introducing various functional groups into the indole scaffold .
Mecanismo De Acción
Target of Action
Ethyl 2-(2-chlorophenyl)acetate is a complex compound with potential biological activity. It’s important to note that the compound’s structure contains an indole nucleus, which is known to bind with high affinity to multiple receptors . This suggests that Ethyl 2-(2-chlorophenyl)acetate may interact with a variety of biological targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways . For instance, indole derivatives have been shown to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have been shown to have a variety of effects at the molecular and cellular level .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Propiedades
IUPAC Name |
ethyl 2-(2-chlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUANZYIPCHDGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435288 | |
| Record name | Ethyl 2-(2-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-chlorophenyl)acetate | |
CAS RN |
40061-54-9 | |
| Record name | Ethyl 2-(2-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)









![5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B48996.png)
![2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B49000.png)
![Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)](/img/structure/B49001.png)